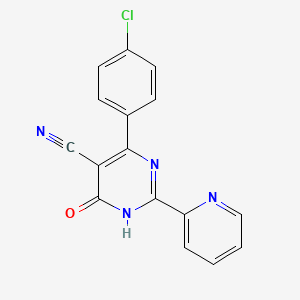
4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile
Descripción general
Descripción
The compound “4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The compound also contains a chlorophenyl group, a hydroxy group, and a carbonitrile group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the various substituents. However, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and pyridine rings would contribute to the compound’s aromaticity, making it relatively stable. The chlorophenyl group would likely add to the compound’s overall polarity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the hydroxy group might make the compound a potential nucleophile, while the carbonitrile group could potentially act as an electrophile.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis for Anticonvulsant Agents
An efficient and green synthetic method utilizing microwave assistance has been developed to synthesize derivatives of the compound for potential anticonvulsant applications. This approach offers a rapid and high-yield production method, demonstrating the compound's utility in the development of anticonvulsant agents (Divate & Dhongade-Desai, 2014).
Anticancer Activity and ADME Properties
A novel one-pot, ultrasound-promoted synthesis method has been used to create derivatives with significant in-vitro anticancer activities against various human tumor cell lines. The study also includes an evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, highlighting the compound's potential as an anticancer agent (Tiwari et al., 2016).
Antimicrobial Evaluation
Research has also explored the synthesis of new pyrimidines and condensed pyrimidines derivatives for antimicrobial activity. This includes reactions leading to various derivatives with potential against Gram-positive and Gram-negative bacteria, underscoring the compound's versatility in creating antimicrobial agents (Abdelghani et al., 2017).
Synthesis for Heterocyclic Chemistry
The compound has been utilized in the synthesis of benzimidazole derivatives and other heterocyclic compounds. These efforts contribute to the field of heterocyclic chemistry, offering new pathways for synthesizing biologically active molecules (Fikry et al., 2015).
Antibacterial Activity of Novel Heterocycles
Further research has led to the synthesis of novel heterocycles based on the compound, tested for their antibacterial activity. This demonstrates its utility in developing new antibacterial agents (Shehta & Abdel Hamid, 2019).
Safety And Hazards
Without specific toxicity data for this compound, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and potential uses in fields like medicine or materials science.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O/c17-11-6-4-10(5-7-11)14-12(9-18)16(22)21-15(20-14)13-3-1-2-8-19-13/h1-8H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCCGDVUESDPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



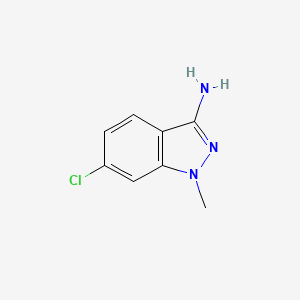
![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)
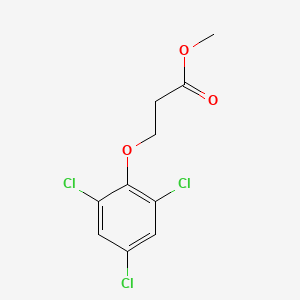
![1-[2-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B1437677.png)
![tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate](/img/structure/B1437678.png)

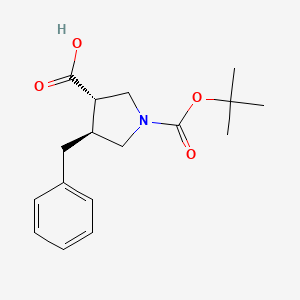
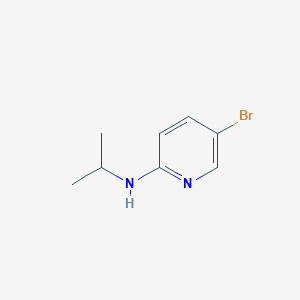
![N-[(2-fluorophenyl)methyl]pyridin-4-amine](/img/structure/B1437686.png)
![[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1437687.png)
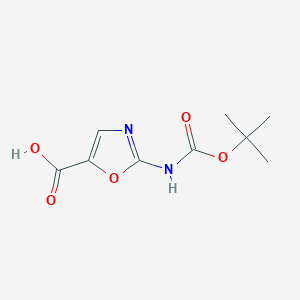
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid](/img/structure/B1437689.png)
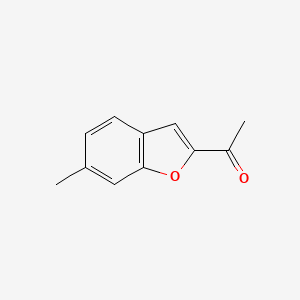
![(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B1437693.png)